molecular formula C6H10O2 B152679 Ethyl crotonate CAS No. 623-70-1

Ethyl crotonate

Cat. No. B152679
CAS RN: 623-70-1
M. Wt: 114.14 g/mol
InChI Key: ZFDIRQKJPRINOQ-HWKANZROSA-N
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Description

Ethyl crotonate is a chemical compound that has been the subject of various studies due to its interesting reactivity and utility in organic synthesis. It is an α,β-unsaturated ester that can participate in a variety of chemical reactions, including Michael addition, dimerization, and polymerization processes.

Synthesis Analysis

The Michael addition of diethyl methylmalonate to ethyl crotonate has been explored to understand the mechanism of abnormal addition. The addition product was hydrolyzed and decarboxylated, revealing the migration of an ethoxycarbonyl group during the reaction . Additionally, the catalytic dimerization of crotonates at room temperature has been reported, providing a sustainable route to difunctional monomers for polymerizations .

Molecular Structure Analysis

The molecular structure of ethyl crotonate derivatives has been studied through various spectroscopic methods. For instance, the proton magnetic resonance (p.m.r.) spectra of ethyl 3-(glycosylamino)crotonates have been examined, confirming the cis disposition of amino and ethoxycarbonyl groups in these compounds . Infrared and Raman spectra of ethyl trans-crotonates have also been reported, with vibrational assignments suggesting conformational equilibria between high- and low-energy forms .

Chemical Reactions Analysis

Ethyl crotonate undergoes various chemical reactions. It can react with carbonyl compounds to form dihydropyranones and pyrazolinones . The polymerization of tert-butyl crotonate has been shown to yield a polymer with high stereoregularity, indicating a highly stereospecific polymerization process . Moreover, the synthesis and attempted polymerization of (9-anthryl)methyl crotonate have been studied, although the polymerization was hindered by the anthracene group and steric effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl crotonate have been characterized in several studies. The gas-phase oxidation kinetics of ethyl crotonate with OH radicals and Cl atoms have been determined, providing insights into its atmospheric reactivity and degradation products . Additionally, the densities and viscosities of binary mixtures of ethyl crotonate with ethanol have been measured across various temperatures, with the results indicating negative excess molar volumes and viscosity deviations10.

Relevant Case Studies

Case studies in the literature demonstrate the versatility of ethyl crotonate in synthetic applications. For example, the separation of steroids with the beta-crotonate side chain using high-performance liquid chromatography highlights the compound's utility in analytical chemistry . The studies on the polymerization of crotonates and the gas-phase oxidation kinetics provide valuable information for the development of new materials and for understanding the environmental impact of ethyl crotonate, respectively.

Scientific Research Applications

1. Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methods : A solution of 25% ethyl crotonate in CDCl3 is used. The 1H NMR spectrum of this solution is recorded, which takes about 7 seconds in a single scan . Both 1H-1H couplings and peaks are resolved and assigned to the molecular structure .
  • Results : The relaxation times are shortest and longest for the CH3 protons and CH protons, respectively . The 2D COSY spectrum shows two spin systems, and the 2D homonuclear j-resolved spectrum helps in measuring unresolved couplings .

2. Application in Aroma Products

  • Methods : Ethyl crotonate is included as one of the components in the formulation of aroma products .
  • Results : The inclusion of ethyl crotonate contributes to the overall scent of the aroma product .

3. Application in Chemical Synthesis

  • Summary : Ethyl crotonate is used in the total synthesis of (+/-)-daurichromenic acid . It is also used in the synthesis of ethyl 3-methyl-4-oxooctanoate .
  • Results : The successful synthesis of (+/-)-daurichromenic acid and ethyl 3-methyl-4-oxooctanoate is achieved with the use of ethyl crotonate .

Safety And Hazards

Ethyl crotonate is highly flammable . It may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation .

properties

IUPAC Name

ethyl (E)-but-2-enoate
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InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+
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InChI Key

ZFDIRQKJPRINOQ-HWKANZROSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C=CC
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Isomeric SMILES

CCOC(=O)/C=C/C
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Molecular Formula

C6H10O2
Record name ETHYL CROTONATE
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DSSTOX Substance ID

DTXSID5057591
Record name Ethyl crotonate
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Molecular Weight

114.14 g/mol
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Physical Description

Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a pungent odor; [CAMEO], Colourless liquid; Powerful sour caramellic-fruity aroma
Record name ETHYL CROTONATE
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Record name 2-Butenoic acid, ethyl ester
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Record name Ethyl trans-2-butenoate
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Solubility

Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name Ethyl trans-2-butenoate
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Density

0.916-0.921
Record name Ethyl trans-2-butenoate
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Product Name

Ethyl crotonate

CAS RN

10544-63-5, 623-70-1
Record name ETHYL CROTONATE
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Record name Ethyl trans-crotonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,720
Citations
JL Herrmann, GR Kieczykowski, RH Schlessinger - Tetrahedron Letters, 1973 - Elsevier
A recent communication by Rathke and coworkers' on the reactions of lithium enolates derived from a, B-unsaturated esters has prompted us to report our own efforts in this area. For …
Number of citations: 190 www.sciencedirect.com
M Tokuda, Y Yokoyama, T Taguchi… - The Journal of Organic …, 1972 - ACS Publications
… The formation of two isomeric lactones may well be the result of alternate approaches of the hydroxyalkyl radical to the double bond of ethyl crotonate. For example, if the hydroxyalkyl …
Number of citations: 22 pubs.acs.org
G Zhang, X Kang, M Xie, M Wei, Y Zhang, Q Li, X Guo… - LWT, 2022 - Elsevier
… the ethyl crotonate yield in AY14α. The results showed that the engineered yeast strains could successfully produce ethyl crotonate … cell factory for the biosynthesis of ethyl crotonate. …
Number of citations: 3 www.sciencedirect.com
MA Teruel, J Benitez-Villalba, N Caballero… - The Journal of …, 2012 - ACS Publications
… To the best of our knowledge, the rate coefficients for the reactions of OH radicals with methyl crotonate and ethyl crotonate and for the reaction of Cl atoms with ethyl crotonate have not …
Number of citations: 27 pubs.acs.org
NJ Leonard, DL Felley - Journal of the American Chemical …, 1949 - ACS Publications
… synthesized, starting with ethyl crotonate and nitromethane, in an over-all yield of 26%. It was found that the addition of nitromethane to ethyl crotonate to yield ethyl /3-methyl- -nitrobuty- …
Number of citations: 17 pubs.acs.org
RE Buckles, A Langsjoen, RE Selk… - Proceedings of the …, 1952 - scholarworks.uni.edu
… to ethyl crotonate in the absence of solvent has been reported ( 1) to give a high yield of ethyl a, ,B-dibromobutyrate. This result was verified in the present work. Neither ethyl crotonate …
Number of citations: 1 scholarworks.uni.edu
K Abbiche, N Acharjee, M Salah, M Hilali… - Journal of molecular …, 2020 - Springer
… of benzonitrile oxide with ethyl trans-cinnamate, ethyl crotonate and trans-2-penten-1-ol has … oxide to ethyl trans-cinnamate and ethyl crotonate, while the electronic flux from trans-2-…
Number of citations: 10 link.springer.com
J Shabtai, H Pines - The Journal of Organic Chemistry, 1965 - ACS Publications
… ,6 who studied thedimerization of methyl and ethyl crotonate in ether solution and in the … The present study deals with the reaction of ethyl crotonate in the presence of potassium-…
Number of citations: 22 pubs.acs.org
EG Colmán, MB Blanco, I Barnes, MA Teruel - Chemical Physics Letters, 2013 - Elsevier
Rate coefficients for the reactions of ozone with n-butyl methacrylate, ethyl crotonate and vinyl propionate have been determined at 298 ± 1 K and atmospheric pressure. The following …
Number of citations: 21 www.sciencedirect.com
O Simamura, N Inamoto, T Suehiro - Bulletin of the Chemical Society of …, 1954 - journal.csj.jp
… formed by the dimerization of the labelled ethyl crotonate in the presence of basic reagents5). … On the basis of the measured molar activities, the contents of the dimer of ethyl crotonate …
Number of citations: 13 www.journal.csj.jp

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